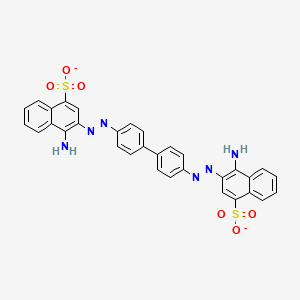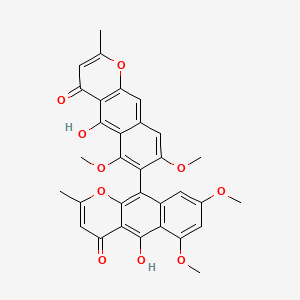
Aurasperone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurasperone A is a dimeric naphthopyran compound with the molecular formula C32H26O10. It was originally isolated from the marine-derived fungus Aspergillus niger. This compound has garnered significant attention due to its potent antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurasperone A can be synthesized through various chemical reactions involving naphthopyran derivatives. The synthesis typically involves the dimerization of specific naphthopyran precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the dimerization process .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus niger in large-scale fermentation processes. The fungus is grown in nutrient-rich media, and the compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Aurasperone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Aurasperone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dimeric naphthopyran structures and their reactivity.
Biology: this compound is studied for its antimicrobial properties, particularly against fungal and bacterial pathogens.
Mechanism of Action
Aurasperone A is structurally related to other dimeric naphthopyran compounds, such as Aurasperone D, Averufanin, Flavasperone, and Sterigmatocystin. These compounds share a similar polycyclic skeleton but differ in their specific functional groups and biological activities .
Uniqueness of this compound:
Comparison with Similar Compounds
- Aurasperone D
- Averufanin
- Flavasperone
- Sterigmatocystin
Properties
CAS No. |
15085-74-2 |
|---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |
InChI Key |
QAHRSPAZSGMZMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |
melting_point |
207 °C |
Key on ui other cas no. |
15085-74-2 |
physical_description |
Solid |
Synonyms |
aurasperone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


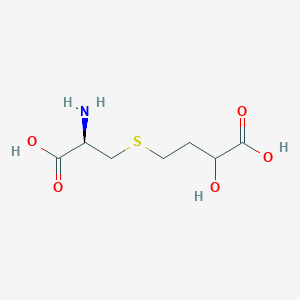
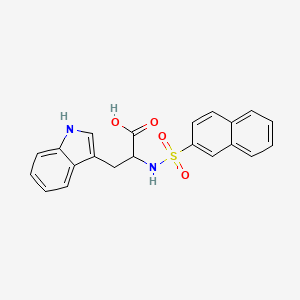
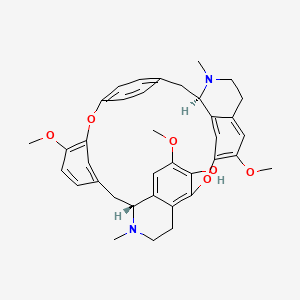
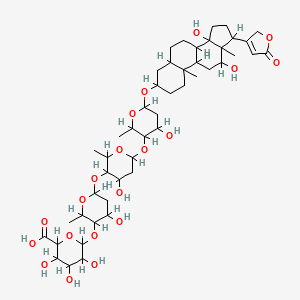
![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
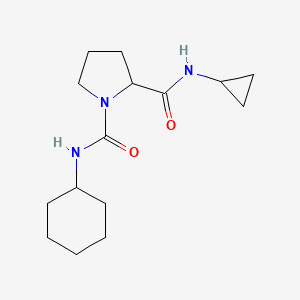
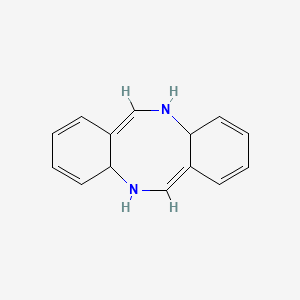
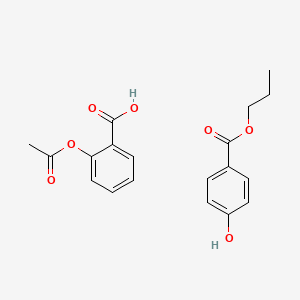
![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)
![1-(3,5-Dimethylphenyl)-3-(9-prop-2-enyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B1228725.png)
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1228726.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1228728.png)
![(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane](/img/structure/B1228730.png)
